
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a butanoyl chloride group attached to a phenoxy ring substituted with two tert-butyl groups at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride typically involves the reaction of 2,4-di-tert-butylphenol with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and water.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in organic synthesis as an intermediate for the preparation of more complex molecules .
Wirkmechanismus
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the chloride group is replaced by the nucleophile, forming a new covalent bond . This reactivity is utilized in the modification of proteins and peptides, where it can acylate amino groups, altering the protein’s structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with antioxidant properties.
2-(4-tert-Butylphenoxy)butanoyl chloride: A similar compound with a tert-butyl group at the 4 position instead of both 2 and 4 positions.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is unique due to the presence of two tert-butyl groups on the phenoxy ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific proteomics applications where such structural features are advantageous .
Eigenschaften
CAS-Nummer |
90885-11-3 |
|---|---|
Molekularformel |
C18H27ClO2 |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
2-(2,4-ditert-butylphenoxy)butanoyl chloride |
InChI |
InChI=1S/C18H27ClO2/c1-8-14(16(19)20)21-15-10-9-12(17(2,3)4)11-13(15)18(5,6)7/h9-11,14H,8H2,1-7H3 |
InChI-Schlüssel |
ANRZUINLKBJOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



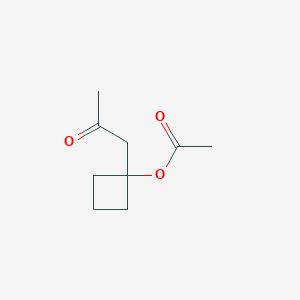
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
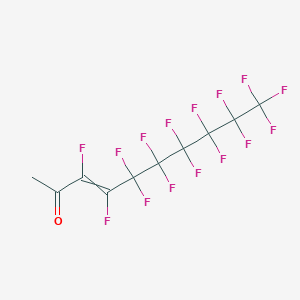
![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
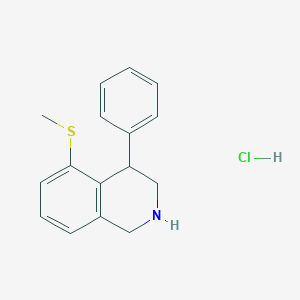
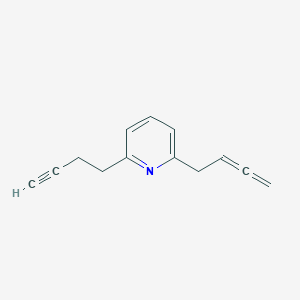

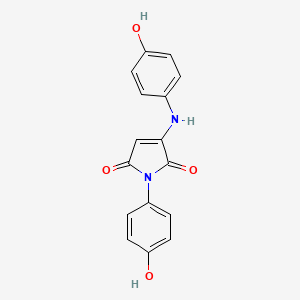

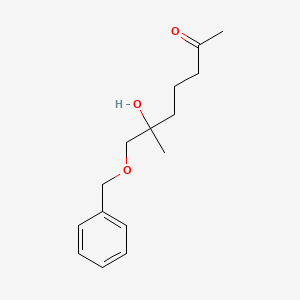
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
